molecular formula C13H10N2O3 B435527 2-oxo-2-phenylethyl 2-pyrazinecarboxylate CAS No. 352672-48-1

2-oxo-2-phenylethyl 2-pyrazinecarboxylate

Cat. No.: B435527
CAS No.: 352672-48-1
M. Wt: 242.23g/mol
InChI Key: PBBKMFWITHDDJO-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl 2-pyrazinecarboxylate is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenacyl pyrazine-2-carboxylate typically involves the reaction of phenacyl bromide with pyrazine-2-carboxylic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours, resulting in the formation of phenacyl pyrazine-2-carboxylate.

Industrial Production Methods

While specific industrial production methods for phenacyl pyrazine-2-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 2-pyrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine-2-carboxylate derivatives.

    Reduction: Reduction reactions can convert phenacyl pyrazine-2-carboxylate to its corresponding alcohol or amine derivatives.

    Substitution: The phenacyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Pyrazine-2-carboxylate derivatives.

    Reduction: Alcohol or amine derivatives of phenacyl pyrazine-2-carboxylate.

    Substitution: Various substituted pyrazine-2-carboxylate compounds, depending on the nucleophile used.

Scientific Research Applications

2-oxo-2-phenylethyl 2-pyrazinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination complexes.

    Biology: The compound’s derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as luminescent materials and catalysts.

Mechanism of Action

The mechanism of action of phenacyl pyrazine-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

2-oxo-2-phenylethyl 2-pyrazinecarboxylate can be compared with other pyrazine derivatives, such as:

    Pyrazine-2-carboxylic acid: A precursor in the synthesis of phenacyl pyrazine-2-carboxylate.

    Phenyl pyrazine-2-carboxylate: Similar in structure but with different functional groups, leading to different chemical properties and applications.

    Pyrrolopyrazine derivatives: These compounds have a similar pyrazine core but with additional rings, leading to different biological activities and applications.

Properties

CAS No.

352672-48-1

Molecular Formula

C13H10N2O3

Molecular Weight

242.23g/mol

IUPAC Name

phenacyl pyrazine-2-carboxylate

InChI

InChI=1S/C13H10N2O3/c16-12(10-4-2-1-3-5-10)9-18-13(17)11-8-14-6-7-15-11/h1-8H,9H2

InChI Key

PBBKMFWITHDDJO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=NC=CN=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=NC=CN=C2

Origin of Product

United States

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